3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine
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Overview
Description
3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine typically involves the halogenation of a suitable precursor followed by methoxylationThe reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation and methoxylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group further influences its pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluorophenylboronic acid
- 2-Bromo-6-fluoro-3-propoxyphenylboronic acid
- 2-Bromo-6-fluorophenylmethanol
Uniqueness
3-(2-Bromo-6-fluorophenyl)-5-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9BrFNO |
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Molecular Weight |
282.11 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-5-methoxypyridine |
InChI |
InChI=1S/C12H9BrFNO/c1-16-9-5-8(6-15-7-9)12-10(13)3-2-4-11(12)14/h2-7H,1H3 |
InChI Key |
MAINIENFEZFILE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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